molecular formula C19H23NO4 B12389605 Antitumor agent-108

Antitumor agent-108

カタログ番号: B12389605
分子量: 329.4 g/mol
InChIキー: NUVDZRTYISZXFC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antitumor agent-108 is a novel hyaluronic acid (HA)-CD44 interaction inhibitor that disrupts cancer spheroid integrity and exhibits antiproliferative activity in preclinical models . The HA-CD44 axis plays a critical role in tumor progression, metastasis, and chemoresistance by promoting cancer stem cell survival and epithelial-mesenchymal transition. By targeting this interaction, Antitumor agent-108 aims to inhibit tumorigenic signaling pathways and reduce cancer cell proliferation.

特性

分子式

C19H23NO4

分子量

329.4 g/mol

IUPAC名

2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-5-ol

InChI

InChI=1S/C19H23NO4/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-20-8-7-15-14(12-20)5-4-6-16(15)21/h4-6,9-10,21H,7-8,11-12H2,1-3H3

InChIキー

NUVDZRTYISZXFC-UHFFFAOYSA-N

正規SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-108 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of Antitumor agent-108 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to ensure consistent production quality and efficiency .

化学反応の分析

Types of Reactions: Antitumor agent-108 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in the reactions involving Antitumor agent-108 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations occur efficiently .

Major Products Formed: The major products formed from the reactions involving Antitumor agent-108 are typically derivatives of the original compound. These derivatives are often tested for their biological activity to identify the most effective forms of the compound for therapeutic use .

科学的研究の応用

Antitumor agent-108 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between hyaluronic acid and CD44. In biology, it is employed to investigate the mechanisms of cancer cell proliferation and metastasis. In medicine, Antitumor agent-108 is being explored as a potential therapeutic agent for various types of cancer. Additionally, it has applications in the pharmaceutical industry for the development of new cancer treatments .

作用機序

The mechanism of action of Antitumor agent-108 involves the inhibition of the interaction between hyaluronic acid and CD44. This interaction is crucial for the integrity of cancer spheroids, and its inhibition disrupts the structural integrity of these spheroids, leading to the death of cancer cells. The compound also enhances antibody-dependent cell-mediated cytotoxicity and antibody-dependent cellular phagocytosis, further contributing to its antitumor effects .

類似化合物との比較

Comparison with Similar Compounds

Mechanism of Action

Antitumor agent-108 distinguishes itself through its unique targeting of HA-CD44 interactions, a pathway less explored compared to conventional targets like tyrosine kinases or ribonucleotide reductase. For example:

  • SU6668 : Inhibits vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and platelet-derived growth factor (PDGF) receptors, blocking angiogenesis and tumor growth .
  • Cl-F-dAdo : A nucleoside analog that inhibits ribonucleotide reductase, a key enzyme in DNA synthesis, leading to cytotoxic effects in leukemia cells .
  • Bryostatin 1: Activates protein kinase C (PKC), modulating immune responses and apoptosis in melanoma models .

In Vitro and In Vivo Efficacy

Compound Target/Mechanism Efficacy (Model) Reference
Antitumor agent-108 HA-CD44 interaction inhibitor Disrupts cancer spheroids
Bryostatin 1 PKC activator 50% inhibition of melanoma growth
SU6668 VEGF/FGF/PDGF inhibitor Regression of glioma xenografts
Cl-F-dAdo Ribonucleotide reductase inhibitor IC₅₀ = 0.02 µM (CEM leukemia cells)

Antitumor agent-108 demonstrates efficacy in destabilizing cancer spheroids, a model for tumor metastasis and drug resistance. In contrast, SU6668 achieves tumor regression in xenografts via antiangiogenic effects, while Cl-F-dAdo shows potent cytotoxicity in leukemia cells . Bryostatin 1 exhibits comparable tumor growth inhibition but with higher systemic toxicity .

Toxicity Profiles

  • Bryostatin 1 : Phase I trials reported dose-limiting toxicities, including muscle pain, thrombocytopenia, and cytokine release syndrome .
  • Didemnin B : A marine-derived compound terminated in clinical trials due to cardiotoxicity despite antitumor activity .
  • Antitumor agent-108: No significant toxicity reported in preliminary studies, though comprehensive safety assessments are pending .

The reduced toxicity of bryostatin analogs (e.g., bryostatin 5 and 8) compared to bryostatin 1 highlights the importance of structural optimization, a strategy that could benefit Antitumor agent-108’s development .

Clinical Development Status

Compound Clinical Stage Key Challenges Reference
Antitumor agent-108 Preclinical Pending pharmacokinetic data
SU6668 Phase I trials Optimizing dosing regimens
Bryostatin 1 Phase II discontinued Cardiotoxicity
Aplidine (DDB) Phase III Improved safety profile

Antitumor agent-108 lags behind agents like SU6668 and Aplidine in clinical progression but offers a novel mechanism that may circumvent resistance seen with kinase inhibitors or cytotoxic agents .

Q & A

Q. What experimental approaches are recommended to validate the HA-CD44 inhibition mechanism of Antitumor agent-108?

Methodological Answer: To confirm HA-CD44 interaction disruption, use 3D cancer spheroid models to assess structural integrity via confocal microscopy. Quantify anti-proliferative effects using cell viability assays (e.g., MTT or ATP-based assays) across multiple cell lines. Validate target engagement with flow cytometry to measure CD44 receptor occupancy and competitive binding assays with fluorescently labeled HA .

Q. Which biochemical assays are critical for initial efficacy screening of Antitumor agent-108?

Methodological Answer: Prioritize assays measuring DNA synthesis inhibition (e.g., ³H-thymidine incorporation), apoptosis induction (Annexin V/PI staining), and oxidative stress modulation (e.g., lipid peroxidation assays). Include dose-response curves to establish IC₅₀ values and compare against reference inhibitors like anti-CD44 monoclonal antibodies .

Q. How should researchers standardize in vitro testing conditions to ensure reproducibility?

Methodological Answer: Adopt guidelines from AntiCancer Research (AR):

  • Use matched cell lines with documented CD44 expression levels (via Western blot or qPCR).
  • Maintain consistent spheroid size (e.g., 100–200 µm diameter) and culture duration.
  • Report detailed protocols for matrix composition (e.g., Matrigel concentration) and hypoxia conditions if applicable .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of Antitumor agent-108?

Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess tumor penetration and bioavailability. Use orthotopic xenograft models to mimic stromal interactions and intravital imaging to track drug distribution. Evaluate metabolic stability via liver microsome assays and plasma protein binding studies .

Q. How can tumor microenvironment heterogeneity be incorporated into dose optimization studies?

Methodological Answer: Implement patient-derived xenograft (PDX) models with stratified CD44 expression profiles. Use computational models to simulate variable hypoxia and stromal density. Validate using multiplex IHC to map HA-CD44 spatial distribution in treated tumors .

Q. What statistical frameworks are appropriate for analyzing synergistic effects in combination therapies?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method to quantify synergy with standard chemotherapies (e.g., 5-FU or cisplatin). Use longitudinal mixed-effects models to account for tumor growth kinetics and censored data in survival studies. Predefine significance thresholds for hazard ratios in Kaplan-Meier analyses .

Q. How should translational studies address biomarker variability in clinical trial design?

Methodological Answer: Leverage adaptive trial designs with interim analyses to refine CD44 expression thresholds as predictive biomarkers. Incorporate liquid biopsies to monitor circulating HA levels as pharmacodynamic markers. Align endpoints with FDA guidance on progression-free survival (PFS) and RECIST criteria for solid tumors .

Data Interpretation & Contradiction Analysis

Q. What factors explain conflicting reports on Antitumor agent-108’s efficacy across tumor types?

Methodological Answer: Analyze tumor-specific CD44 isoform expression (e.g., CD44v6 vs. CD44s) via RNA sequencing. Perform subset analyses stratified by HA secretion levels (ELISA-measured). Consider epigenetic modifiers (e.g., DNA methylation status) influencing target accessibility .

Q. How can researchers differentiate off-target effects from HA-CD44-specific actions?

Methodological Answer: Use CRISPR/Cas9-generated CD44-knockout cell lines as negative controls. Employ proteome-wide affinity pulldown assays to identify non-target interactions. Validate specificity via rescue experiments with recombinant CD44 extracellular domains .

Tables for Reference

Q. Table 1. Key Biochemical Assays for Antitumor Agent-108 Characterization

Assay TypeParameters MeasuredRecommended ControlsCitation
Spheroid DisruptionDiameter reduction, IntegrityAnti-CD44 antibodies
DNA Synthesis Inhibition³H-thymidine incorporation5-FU, Cisplatin
Apoptosis InductionCaspase-3/7 activityStaurosporine

Q. Table 2. Advanced Preclinical Models for Efficacy Validation

Model TypeApplicationKey MetricsCitation
Orthotopic XenograftsStromal interaction analysisTumor weight, Metastasis
PDX ModelsInter-patient variabilityPFS, Biomarker correlation
3D Bioprinted TumorsMicroenvironment mimicryDrug penetration depth

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。